molecular formula C19H20N2O3 B6107225 1-benzoyl-N-(4-methoxyphenyl)prolinamide

1-benzoyl-N-(4-methoxyphenyl)prolinamide

Cat. No. B6107225
M. Wt: 324.4 g/mol
InChI Key: ZHBUKKRJYWEJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(4-methoxyphenyl)prolinamide, also known as benzoylprolinamide or Bz-Pro-OMe, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of proline derivatives and has been found to exhibit various pharmacological effects.

Mechanism of Action

The exact mechanism of action of Bz-Pro-OMe is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Bz-Pro-OMe has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to exhibit antinociceptive effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Bz-Pro-OMe in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using Bz-Pro-OMe is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Bz-Pro-OMe. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential as a therapeutic agent for the treatment of inflammatory and pain-related conditions. Further research is needed to fully understand the mechanism of action of Bz-Pro-OMe and its potential applications in medicine.

Synthesis Methods

The synthesis of Bz-Pro-OMe can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methoxybenzylamine with N-benzoyl-L-proline methyl ester in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields Bz-Pro-OMe in good yields and high purity.

Scientific Research Applications

Bz-Pro-OMe has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

1-benzoyl-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-16-11-9-15(10-12-16)20-18(22)17-8-5-13-21(17)19(23)14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBUKKRJYWEJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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